molecular formula C19H26N2O5S B2683515 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide CAS No. 952965-90-1

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2683515
CAS No.: 952965-90-1
M. Wt: 394.49
InChI Key: HCIUJEBNWQYFDP-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O5S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide and related piperidine derivatives have been explored for their adsorption and corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies shed light on the global reactivity parameters and adsorption behaviors of such compounds, presenting a methodical approach to understanding their interaction with metal surfaces and ranking their efficiency based on binding energies (Kaya et al., 2016).

Structural Characterization in Drug Development

Research into methylbenzenesulfonamide derivatives, including structures similar to this compound, has shown promising applications in drug development, particularly as CCR5 antagonists for preventing human HIV-1 infection. These compounds have been synthesized and characterized, highlighting their potential as candidate compounds for future therapeutic applications (Cheng De-ju, 2015).

Cancer Therapeutics and Hypoxia Inducible Factor-1 Pathway Inhibitors

The exploration of sulfonamide analogs, including derivatives of this compound, has led to the identification of novel small molecule inhibitors of the hypoxia inducible factor-1 (HIF-1) pathway, showcasing their potential as anti-cancer agents. This research provides a foundation for chemical modifications aimed at optimizing pharmacological properties for cancer treatment (Mun et al., 2012).

PET Imaging for Neuroinflammation

Compounds structurally related to this compound have been developed as PET radiotracers, such as [11C]CPPC, targeting the CSF1R receptor on microglia. This enables non-invasive imaging of neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders and central nervous system malignancies (Horti et al., 2019).

Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibitory Profile

Novel benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These activities are crucial for addressing diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, demonstrating the therapeutic potential of compounds related to this compound (Lolak et al., 2020).

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-24-16-5-6-19(18(12-16)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIUJEBNWQYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.